

# Nomenclature and IUPAC naming of Dibenzobarallene.

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## Compound of Interest

Compound Name: *Dibenzobarallene*

Cat. No.: *B7713695*

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An In-depth Technical Guide on the Nomenclature and IUPAC Naming of **Dibenzobarallene**

## Introduction

**Dibenzobarallene**, a polycyclic aromatic compound, is a notable example of a Diels-Alder adduct, synthesized from anthracene and maleic anhydride.[1][2][3] Its rigid, three-dimensional triptycene-like framework makes it a valuable intermediate in the synthesis of novel heterocyclic systems and molecular tweezers designed for selective molecular recognition.[1][4][5] This technical guide provides a comprehensive overview of the nomenclature, IUPAC naming conventions, physicochemical properties, synthesis protocols, and key characterization data for **dibenzobarallene**, tailored for researchers, scientists, and professionals in drug development.

## Nomenclature and IUPAC Naming

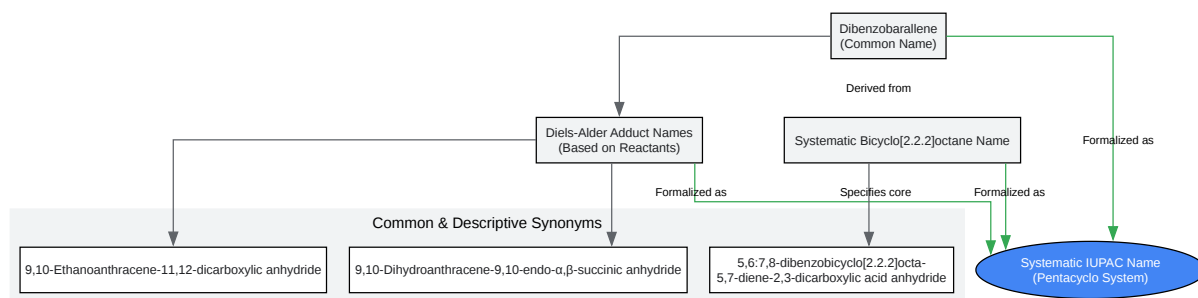
The complex structure of **dibenzobarallene** has led to several synonyms and naming conventions in the literature.[6] The most systematic and universally accepted name is assigned by the International Union of Pure and Applied Chemistry (IUPAC).

The formal IUPAC name for the compound is (15S,19R)-17-oxapentacyclo[6.6.5.0<sup>2,7</sup>.0<sup>9,14</sup>.0<sup>15,19</sup>]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione.[1][7][8] This name precisely describes its complex pentacyclic structure. Other commonly used names are derivatives of the core structures from which it is formed.

Table 1: Nomenclature and Synonyms for **Dibenzobarallene**

Type of Name	Name
IUPAC Name	(15S,19R)-17-oxapentacyclo[6.6.5.0 <sup>2</sup> , <sup>7</sup> .0 <sup>9</sup> , <sup>14</sup> .0 <sup>15</sup> , <sup>19</sup> ]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione[7][9]
Common Name	Dibenzobarallene[6][9]
Synonyms	9,10-Dihydroanthracene-9,10- $\alpha,\beta$ -succinic acid anhydride[6][10]
9,10-dihydroanthracene-9,10-endo- $\alpha,\beta$ -succinic anhydride[6][9]	
9,10-Ethanoanthracene-11,12-dicarboxylic anhydride[6][9]	
5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[10]	

The relationship between these names is illustrated in the diagram below, showing the progression from the common name to the highly descriptive IUPAC nomenclature.



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Caption: Logical hierarchy of **Dibenzobarallene** nomenclature.

## Physicochemical and Structural Properties

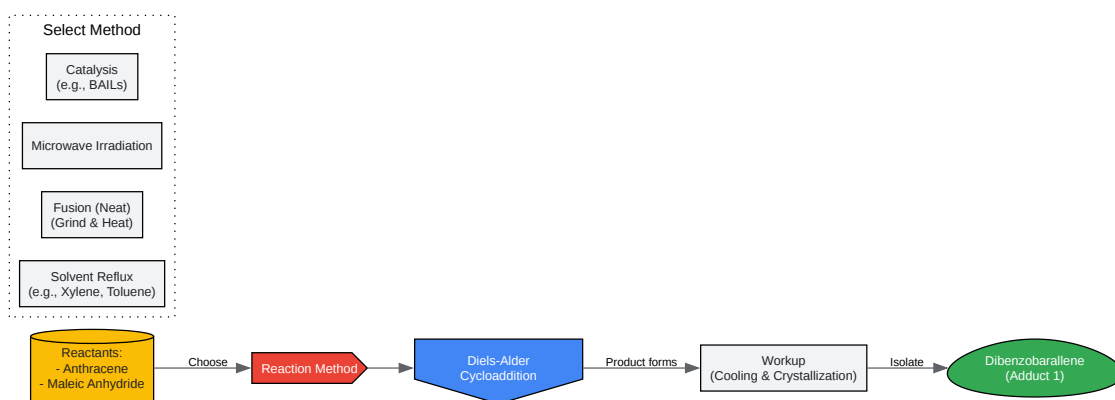
**Dibenzobarallene** is a colorless crystalline solid.[9] Its key properties are summarized below.

Table 2: Physicochemical and Computed Properties

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>12</sub> O <sub>3</sub>	[7][10]
Molecular Weight	276.3 g/mol	[7][10]
Melting Point	262 °C	[9]
XLogP3-AA	2.6	[10]
InChI Key	PSKVQQJLLWSBFV-STONLHKKSA-N	[1]

## Synthesis of Dibenzobarallene

The most established method for synthesizing **dibenzobarallene** is the Diels-Alder reaction, which involves the [4+2] cycloaddition of anthracene with maleic anhydride.[2][3] Several protocols exist to facilitate this reaction, offering different advantages in terms of yield, reaction time, and environmental impact.



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Caption: General experimental workflow for **Dibenzobarallene** synthesis.

## Experimental Protocols

### Protocol 1: Brønsted-Acid Ionic Liquid (BAIL)-Catalyzed Synthesis

This method represents a green and efficient approach to synthesizing **dibenzobarallene** derivatives.<sup>[7]</sup>

- Reactants: Anthracene derivatives and maleic anhydride.

- Catalyst: Brønsted-acid ionic liquid (BAIL) such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO<sub>4</sub>]).[\[7\]](#)
- Solvent: Solvent-free conditions or a low-polarity solvent (e.g., toluene).[\[7\]](#)
- Procedure:
  - Combine the anthracene derivative, maleic anhydride, and a catalytic amount of the BAIL in a round-bottom flask.
  - Heat the mixture to 80–100°C under reflux.[\[7\]](#)
  - Maintain the reaction for 4–6 hours, monitoring progress via Thin Layer Chromatography (TLC).[\[7\]](#)
  - Upon completion, cool the reaction mixture to room temperature.
  - Add cold ethanol to precipitate the product.[\[11\]](#)
  - Filter the solid, wash with ethanol, and dry to yield the **dibenzobarallene** adduct.
- Advantages: This method achieves high yields (>85%) and allows for the recycling of the ionic liquid catalyst, reducing waste.[\[7\]](#)

## Protocol 2: Classical Synthesis via Reflux

This is a traditional and widely cited method for laboratory preparations.[\[2\]](#)[\[3\]](#)

- Reactants: Equimolar amounts of anthracene and maleic anhydride.[\[9\]](#)
- Solvent: Xylenes.[\[9\]](#)
- Procedure:
  - Dissolve anthracene and maleic anhydride in a minimal amount of hot xylenes in a round-bottom flask equipped with a reflux condenser.
  - Reflux the solution. The reaction time can vary, but it is often run for several hours.

- After the reaction period, remove the heat source and allow the flask to cool slowly to room temperature.
- The product, the anthracene-maleic anhydride adduct, will crystallize out of the solution upon cooling.[9]
- Collect the colorless crystals by vacuum filtration, wash with a small amount of cold xylenes or petroleum ether, and air dry.

## Spectroscopic and Crystallographic Data

Characterization of **dibenzobarallene** is typically performed using NMR, IR spectroscopy, and X-ray crystallography.

Table 3: Spectroscopic Characterization Data

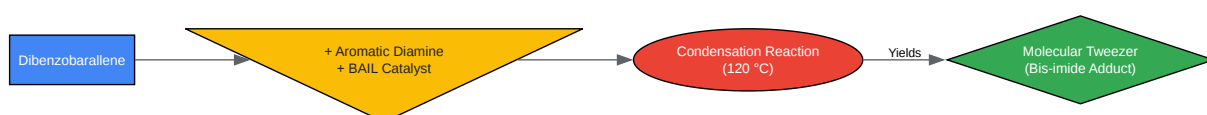
Technique	Key Data	Application / Interpretation	Reference
$^1\text{H}$ NMR	$\delta$ 7.2–8.1 ppm (aromatic protons)	Confirms the presence of the fused aromatic (dibenzo) framework.	<a href="#">[1]</a> <a href="#">[7]</a>
$\delta$ 4.9 ppm (singlet, benzylic protons)	Identifies the bridgehead protons adjacent to the benzene rings.	<a href="#">[5]</a>	
$^{13}\text{C}$ NMR	$\delta$ 170–175 ppm (carbonyl carbons)	Confirms the presence of the anhydride functional group.	<a href="#">[7]</a>
$\delta$ 120–140 ppm ( $\text{sp}^2$ carbons)	Corresponds to the carbons of the aromatic rings.	<a href="#">[1]</a>	
IR Spectroscopy	1779 $\text{cm}^{-1}$ (C=O stretching)	Strong absorption characteristic of the anhydride carbonyl group.	<a href="#">[5]</a>
1837 & 1863 $\text{cm}^{-1}$ (doublet)	Symmetrical and asymmetrical coupled vibrations of the two C=O groups.	<a href="#">[5]</a> <a href="#">[6]</a>	
1231 & 1290 $\text{cm}^{-1}$ (C–O stretching)	Confirms the C–O bonds within the anhydride ring.	<a href="#">[5]</a>	
3069 $\text{cm}^{-1}$ (C=C–H stretching)	Aromatic C–H bond stretching.	<a href="#">[5]</a>	

Table 4: X-ray Crystallographic Data

Parameter	Value	Reference
Crystal System	Monoclinic	[9]
Space Group	Cc (or C 1 c 1)	[9][10]
Lattice Constants	a = 15.410 Å, b = 9.4020 Å, c = 11.0930 Å	[9][10]
$\alpha = 90^\circ$ , $\beta = 124.235^\circ$ , $\gamma = 90^\circ$	[9][10]	
Dihedral Angle	53.9° (between benzene rings)	[5][6]

## Reactivity and Applications

**Dibenzobarallene** serves as a versatile precursor for more complex molecules. Its anhydride ring can be readily opened or reacted with amines to form imides, leading to the synthesis of "molecular tweezers." [7][11] These tweezer-like molecules have applications in host-guest chemistry, ion sensing, and as inhibitors of protein aggregation, such as amyloid-beta, which is relevant to Alzheimer's disease research. [1][7]



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Caption: Synthesis of a molecular tweezer from **Dibenzobarallene**.

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